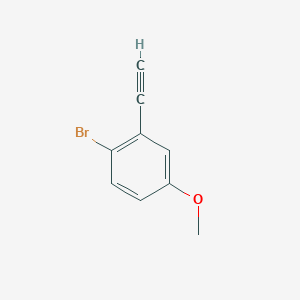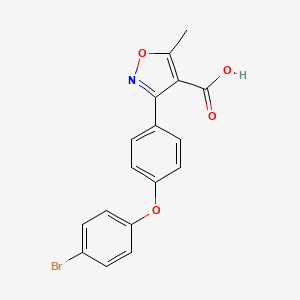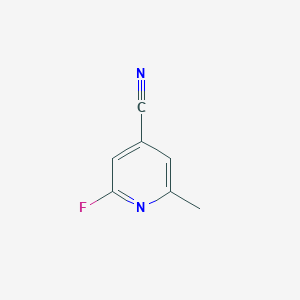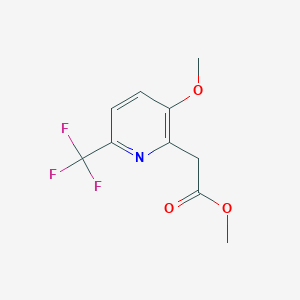
1-Brom-2-Ethinyl-4-methoxybenzol
Übersicht
Beschreibung
“1-Bromo-2-ethynyl-4-methoxybenzene” is a chemical compound with the molecular formula C9H7BrO . It has a molecular weight of 211.06 .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-ethynyl-4-methoxybenzene” is 1S/C9H7BrO/c1-3-7-4-5-8 (11-2)6-9 (7)10/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Elektrophile aromatische Substitution
1-Brom-2-Ethinyl-4-methoxybenzol kann elektrophile aromatische Substitutionen eingehen . Dies ist eine Reaktion, bei der ein Atom, meist Wasserstoff, das an ein aromatisches System gebunden ist, durch ein Elektrophil ersetzt wird . Das Elektrophil bildet eine Sigma-Bindung zum Benzolring und erzeugt ein positiv geladenes Benzenonium-Zwischenprodukt . Dieser Mechanismus wird bei der Synthese verschiedener Benzolderivate verwendet .
Bromierungsreagenz
4-Bromanisol, eine Verbindung, die this compound ähnelt, wird als Bromierungsreagenz verwendet . Es entsteht als Reaktionsprodukt bei der Reaktion von HOBr mit Anisol . Dies legt nahe, dass this compound auch als Bromierungsreagenz in ähnlichen Reaktionen verwendet werden könnte.
Suzuki-Kupplung
Die Suzuki-Kupplung von 4-Bromanisol mit Phenylborsäure, katalysiert durch Palladium-Pincer-Komplexe, wurde untersucht . Angesichts der strukturellen Ähnlichkeit könnte this compound potenziell in Suzuki-Kupplungsreaktionen eingesetzt werden, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen dienen.
Synthese von photolumineszenten Verbindungen
4-Ethinylanisol, eine Verbindung, die this compound ähnelt, wurde bei der Synthese von photolumineszenten 1,2-Dihydrophosphinen über eine [4 + 2]-Cycloaddition verwendet . Dies legt nahe, dass this compound auch bei der Synthese von photolumineszenten Verbindungen verwendet werden könnte.
Bildung von funktionalisierten Cyclopentenen
Die 1,3-dipolare Cycloaddition von Acceptor-Cyclopropylmethylsilanen liefert funktionalisierte Cyclopentene in guten Ausbeuten . 4-Ethinylanisol wurde in diesem Prozess verwendet , was darauf hindeutet, dass this compound auch bei der Bildung von funktionalisierten Cyclopentenen verwendet werden könnte.
Massenspektroskopie-Studien
Das Massenspektrum von this compound könnte für Forschungszwecke untersucht werden . Massenspektroskopie ist eine leistungsstarke analytische Technik, die verwendet wird, um bekannte Materialien zu quantifizieren, unbekannte Verbindungen in einer Probe zu identifizieren und die Struktur und chemischen Eigenschaften verschiedener Moleküle aufzuklären.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of “1-Bromo-2-ethynyl-4-methoxybenzene” is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a Carbon-Electrophile bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the Carbon-Hydrogen bond to form a Carbon-Carbon double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathways affected by “1-Bromo-2-ethynyl-4-methoxybenzene” involve the electrophilic aromatic substitution reactions of benzene . These reactions are part of the broader class of reactions involving carbocation intermediates, which also include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .
Result of Action
The result of the action of “1-Bromo-2-ethynyl-4-methoxybenzene” is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the reaction, yielding a substituted benzene ring .
Action Environment
The action of “1-Bromo-2-ethynyl-4-methoxybenzene” can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances that can act as bases Additionally, the stability of the compound and its efficacy can be influenced by factors such as temperature and pH
Eigenschaften
IUPAC Name |
1-bromo-2-ethynyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBSPYGAGUOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B1448948.png)
![[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene](/img/structure/B1448949.png)
![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)

![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)


![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)


